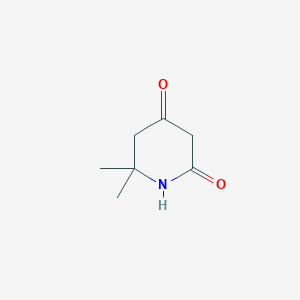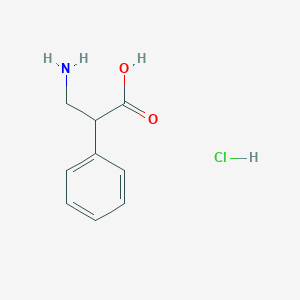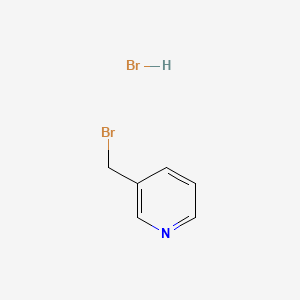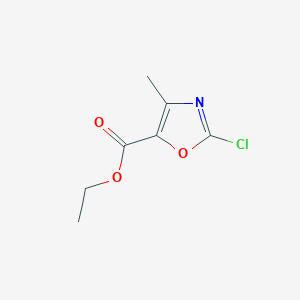
Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a key starting material in the preparation of a wide range of oxazole derivatives, which are important in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and their unique photophysical properties .
Synthesis Analysis
The synthesis of ethyl 2-chloro-4-methyloxazole-5-carboxylate and its derivatives can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted
Aplicaciones Científicas De Investigación
Crystallography and Molecular Interactions
The study of the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, reveals the importance of ethyl oxazole derivatives in understanding molecular interactions. These compounds form planar sheets connected by intermolecular hydrogen bonding, illustrating the potential of ethyl 2-chloro-4-methyloxazole-5-carboxylate in crystallography and materials science (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001).
Synthetic Chemistry
Ethyl 2-chloro-4-methyloxazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex molecules. For example, its utility in enantioselective synthesis is demonstrated through the production of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its role in creating optically pure compounds (Magata, T., et al., 2017). Additionally, its involvement in palladium-catalyzed (hetero)arylation highlights its significance in accessing (hetero)aryloxazoles, essential for developing pharmaceuticals and organic materials (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008).
Development of Novel Compounds
Research into thiazole derivatives, such as the synthesis and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, underscores the role of ethyl 2-chloro-4-methyloxazole-5-carboxylate in medicinal chemistry. These studies focus on the modification of the molecule to explore structure-activity relationships, demonstrating its potential in the development of new antimicrobial agents (Desai, N., Bhatt, N., & Joshi, S., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSAAHINIUMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509802 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methyloxazole-5-carboxylate | |
CAS RN |
78451-11-3 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

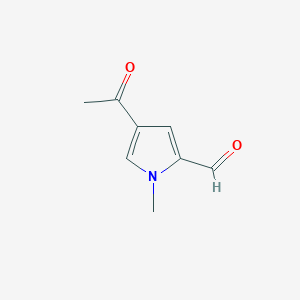

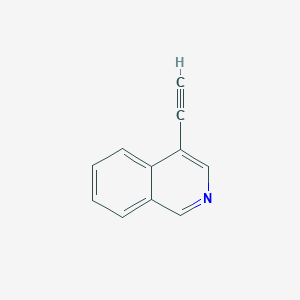
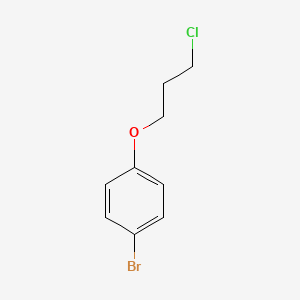
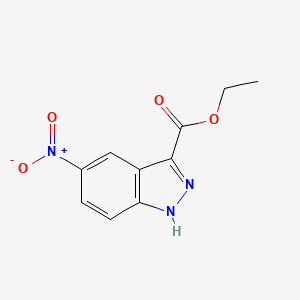

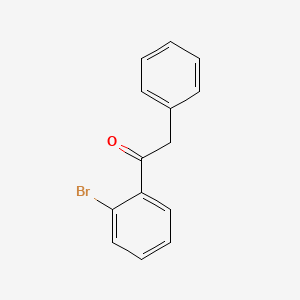
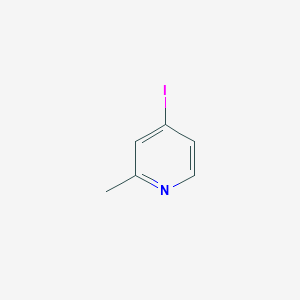
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
